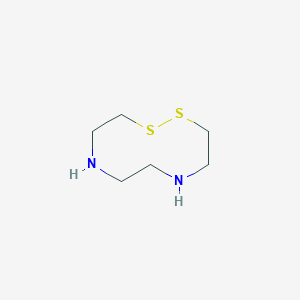
1,2,5,8-Dithiadiazecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,8-Dithiadiazecane is a sulfur-containing heterocyclic compound with the molecular formula C6H10N2S2 It is characterized by a unique ring structure that includes two sulfur atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by a series of steps to adjust pH and purify the product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,8-Dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
1,2,5,8-Dithiadiazecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,2,5,8-Dithiadiazecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiane: Contains a similar sulfur-containing ring but lacks nitrogen atoms.
1,4-Dithiane: Another sulfur-containing heterocycle with a different ring structure.
1,2,5-Thiadiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
1,2,5,8-Dithiadiazecane is unique due to its specific ring structure that includes both sulfur and nitrogen atoms in a distinct arrangement. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
96529-40-7 |
|---|---|
Fórmula molecular |
C6H14N2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C6H14N2S2/c1-2-8-4-6-10-9-5-3-7-1/h7-8H,1-6H2 |
Clave InChI |
IZHLJXOECJOAKI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCSSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


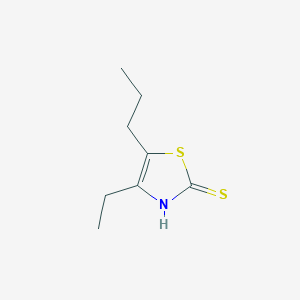
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
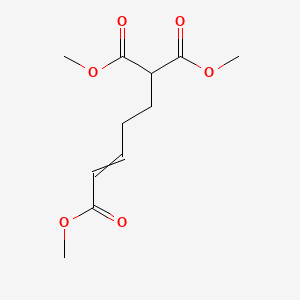
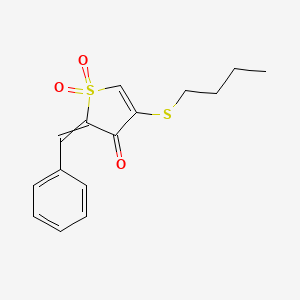
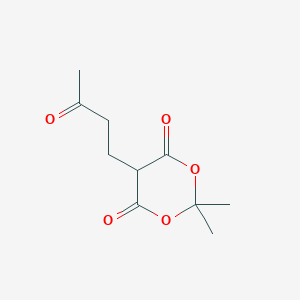

![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
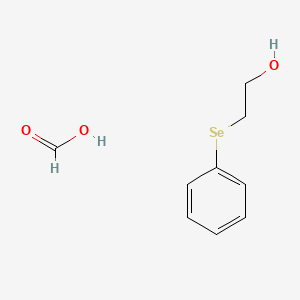
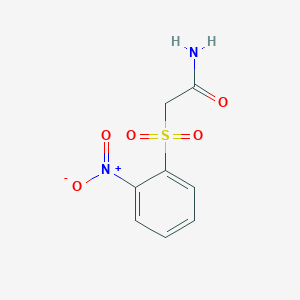
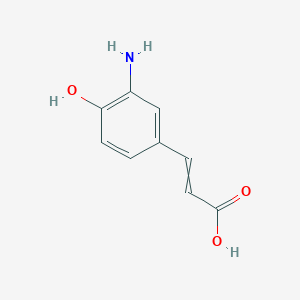

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
